molecular formula C9H8BrFO3 B6209585 (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid CAS No. 1704981-57-6

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid

Cat. No. B6209585
CAS RN: 1704981-57-6
M. Wt: 263.06 g/mol
InChI Key: NMGJVXVNSXGUAR-YFKPBYRVSA-N
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Description

“(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid” is a compound that contains a propanoic acid group, which is a carboxylic acid consisting of three carbons (a two-carbon alkyl group and a carboxyl group). The (2S) indicates that the compound has a specific stereochemistry at the second carbon atom. The compound also contains a phenyl group (a ring of 6 carbon atoms) with bromine and fluorine substituents at the 4th and 2nd positions, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chiral center at the 2nd carbon atom of the propanoic acid group, leading to the possibility of two enantiomers (mirror-image isomers). The bromine and fluorine substituents on the phenyl group would contribute to the polarity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically reactive, and can undergo reactions such as esterification and amide formation. The bromine and fluorine atoms on the phenyl ring can also be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and halogen substituents would likely make the compound relatively polar .

Mechanism of Action

Without specific context (such as the compound’s use in a pharmaceutical or industrial application), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-fluorophenol", "2-bromoacetic acid", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4-bromo-2-fluorophenol is reacted with 2-bromoacetic acid in the presence of sodium hydroxide to form 2-(4-bromo-2-fluorophenoxy)acetic acid.", "Step 2: The resulting product from step 1 is then treated with sodium bicarbonate to form the corresponding carboxylate salt.", "Step 3: The carboxylate salt is then acidified with hydrochloric acid to form the free acid.", "Step 4: The free acid is extracted with diethyl ether and the organic layer is washed with water.", "Step 5: The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield (2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid as a white solid." ] }

CAS RN

1704981-57-6

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

(2S)-2-(4-bromo-2-fluorophenoxy)propanoic acid

InChI

InChI=1S/C9H8BrFO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m0/s1

InChI Key

NMGJVXVNSXGUAR-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Br)F

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Br)F

Purity

95

Origin of Product

United States

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